Product packaging for Anisodamine hydrobromide(Cat. No.:)

Anisodamine hydrobromide

Cat. No.: B10862295
M. Wt: 386.3 g/mol
InChI Key: KMYQCELRVANQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anisodamine hydrobromide is a useful research compound. Its molecular formula is C17H24BrNO4 and its molecular weight is 386.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24BrNO4 B10862295 Anisodamine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYQCELRVANQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biotechnological Production:an Alternative to Field Cultivation is the Use of Plant Cell and Tissue Cultures in Controlled Bioreactor Environments. Hairy Root Cultures, Known for Their Genetic Stability and Rapid Growth, Are a Particularly Promising Avenue.researchgate.netresearch Using Hairy Root Cultures of Brugmansia Candida Has Demonstrated Significant Improvements in Alkaloid Production when Scaled Up from Flasks to Bioreactors.

Interactive Table: Comparison of Anisodamine (B1666042) Production in B. candida Hairy Root Cultures

Culture SystemAnisodamine YieldKey AdvantageCitation(s)
Erlenmeyer FlasksBaselineStandard laboratory-scale method. researchgate.net
Modified 1.5 L Stirred Tank Bioreactor10.05 ± 0.76 mg/g (dry weight)Increased biomass and 31% higher anisodamine concentration compared to flask system. researchgate.net

Future perspectives in bioproduction include the metabolic engineering of microbial hosts. While not yet applied to anisodamine, creating microbial cell factories in organisms like E. coli or yeast to produce aromatic compounds is a rapidly advancing field that could one day offer a highly sustainable and scalable production method completely independent of plant sources.

Pharmacological Modulations and Mechanistic Investigations of Anisodamine Hydrobromide

Cholinergic System Interactions

Anisodamine (B1666042) hydrobromide's primary mechanism of action involves the cholinergic system, where it functions as an anticholinergic agent by inhibiting the effects of the neurotransmitter acetylcholine (B1216132). patsnap.compatsnap.com This interaction occurs at both muscarinic and nicotinic acetylcholine receptors.

Anisodamine hydrobromide acts as a non-subtype-selective antagonist at muscarinic acetylcholine receptors (mAChRs). patsnap.commedchemexpress.com By competitively blocking these G-protein coupled receptors, it curtails the activity of the parasympathetic nervous system. patsnap.com Its antagonism spans across M1, M2, and M3 receptor subtypes, which are crucial for various physiological functions. patsnap.comnih.gov

M1 Receptors: Primarily located in the central nervous system, M1 receptors are involved in cognitive processes. patsnap.com

M2 Receptors: Found in the heart, antagonism of M2 receptors can influence cardiac function. This compound's comparatively lower impact on M2 receptors minimizes effects like tachycardia. nih.gov

M3 Receptors: Located in smooth muscles and glandular tissues, M3 receptors mediate contractions and secretions. patsnap.com Blockade of M3 receptors by anisodamine leads to the relaxation of smooth muscles in the gastrointestinal, bronchial, and urinary tracts. patsnap.commedchemexpress.com

This non-selective antagonism is fundamental to its use in conditions characterized by smooth muscle spasms and hypersecretion. patsnap.comnih.gov

Beyond its muscarinic effects, this compound is also recognized as a nicotinic cholinoceptor antagonist. medchemexpress.commedchemexpress.commedchemexpress.com However, its interaction with the nicotinic system is multifaceted. A significant aspect of its anti-inflammatory mechanism involves the indirect activation of the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govnih.gov By blocking muscarinic receptors, anisodamine may reroute acetylcholine to activate α7nAChRs, engaging the cholinergic anti-inflammatory pathway. nih.gov This pathway is crucial for inhibiting the production of pro-inflammatory cytokines. nih.gov Studies have shown that the antishock effects of anisodamine are diminished in α7nAChR-deficient mice, highlighting the importance of this receptor in its therapeutic action. nih.gov

This compound functions as a competitive antagonist to acetylcholine at muscarinic receptors. patsnap.com This means it binds to the same receptor sites as acetylcholine but does not elicit a response, thereby preventing acetylcholine from exerting its normal physiological effects. patsnap.compatsnap.com This competitive inhibition is the cornerstone of its anticholinergic properties, leading to reduced glandular secretions and relaxation of smooth muscles. nih.govnih.gov This mechanism is similar to other anticholinergic drugs like atropine (B194438) and scopolamine (B1681570), although anisodamine is noted to have less penetration into the central nervous system. nih.gov

Adrenergic System Modulation

In addition to its effects on the cholinergic system, anisodamine also modulates the adrenergic system.

This compound is an antagonist of the alpha-1 (α1) adrenergic receptor. wikipedia.orgwikipedia.org This action contributes to its vasodilatory effects, which are beneficial for improving microcirculation. patsnap.comresearchgate.net The antagonism of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and, consequently, vasodilation. patsnap.com Studies on isolated canine blood vessels have demonstrated that anisodamine causes a marked shift in the concentration-response curves for α1-adrenergic agonists like norepinephrine (B1679862) and phenylephrine, confirming its antagonistic activity at these receptors. nih.gov This vasodilatory property is considered a key component of its effectiveness in treating circulatory shock. wikipedia.orgresearchgate.net

Table 1: Adrenergic Receptor Antagonism by Anisodamine

Receptor Target Agonist Anisodamine Effect pA2 Value Reference
Alpha-1 Adrenergic Receptor Norepinephrine Antagonism 4.81 +/- 0.11 nih.gov
Alpha-1 Adrenergic Receptor Phenylephrine Antagonism 4.86 +/- 0.20 nih.gov

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

Anti-inflammatory and Immunomodulatory Pathways

This compound possesses significant anti-inflammatory and immunomodulatory properties. patsnap.commedchemexpress.comoup.com These effects are mediated through several pathways. A primary mechanism is the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govcellmolbiol.org This is partly achieved through the cholinergic anti-inflammatory pathway via α7nAChR activation. nih.govnih.gov

Furthermore, research indicates that anisodamine can modulate key signaling pathways involved in inflammation. oup.com For instance, it has been shown to alleviate vertigo symptoms by activating the PI3K-Akt pathway and inhibiting the NF-κB pathway, which in turn reduces the inflammatory response and apoptosis. oup.com Studies in models of sepsis have demonstrated that this compound attenuates organ injury by suppressing pro-inflammatory cytokines and reducing oxidative stress, as evidenced by increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels. nih.govcellmolbiol.org The interplay with IL-10 is also crucial, as IL-10 upregulates α7nAChR expression, and anisodamine acts synergistically to enhance this effect, contributing to its antishock properties. nih.gov

Table 2: Effect of this compound on Inflammatory Markers in Septic Rats

Treatment Group Plasma TNF-α Level Plasma IL-6 Level Plasma SOD Activity Plasma MDA Level Reference
Septic Shock Increased Increased Decreased Increased nih.govcellmolbiol.org

Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

This compound has demonstrated significant capabilities in suppressing the expression of key pro-inflammatory cytokines. In a rat model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound led to a reduction in plasma levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govcellmolbiol.org The reduction of these cytokines was more pronounced with a 5.4 mg/kg dose of this compound compared to racemic anisodamine. nih.govcellmolbiol.org

Similarly, in a study involving lipopolysaccharide (LPS)-induced acute kidney injury in rats, this compound administration significantly attenuated the LPS-induced increases in serum levels of TNF-α, IL-6, and interleukin-1beta (IL-1β). nih.gov In the renal tissues of these septic rats, this compound also significantly reduced the production of TNF-α and IL-1β. nih.gov Further research has corroborated these findings, showing that this compound can effectively lower the plasma levels of IL-1β, IL-6, and TNF-α in a dose-dependent manner in rats with LPS-induced septic shock. frontiersin.org These inhibitory effects on pro-inflammatory cytokines are believed to contribute to its protective effects against organ injury during systemic inflammation. nih.govcellmolbiol.org

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

Model System Cytokine Effect of this compound Reference
Cecal Ligation and Puncture (CLP) in rats TNF-α, IL-6 Reduced plasma levels nih.govcellmolbiol.org
Lipopolysaccharide (LPS)-induced acute kidney injury in rats TNF-α, IL-6, IL-1β Significantly attenuated serum levels nih.gov
LPS-induced septic shock in rats IL-1β, IL-6, TNF-α Dose-dependent reduction in plasma levels frontiersin.org

Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway Inhibition, PI3K-Akt Pathway Activation)

The anti-inflammatory effects of this compound are mediated, at least in part, through its modulation of critical intracellular signaling pathways. Research has shown that this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a cornerstone in the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines. By inhibiting NF-κB, this compound effectively dampens the inflammatory cascade. nih.gov

In addition to inhibiting pro-inflammatory pathways, this compound has been found to activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway. oup.comnih.gov Activation of the PI3K/Akt pathway is known to play a crucial role in cell survival and in the regulation of apoptosis. nih.gov Studies have demonstrated that this compound can activate this pathway, leading to the upregulation of downstream anti-apoptotic proteins like Bcl-2 and a reduction in pro-apoptotic proteins like Bax. oup.com This dual action of inhibiting NF-κB and activating PI3K-Akt highlights a complex mechanism through which this compound exerts its protective effects.

Attenuation of Pyroptosis (e.g., NLRP3, Caspase-1, GSDMD, IL-18 Modulation)

This compound has been shown to mitigate pyroptosis, a form of programmed cell death characterized by inflammation. In a murine sepsis model, this compound treatment led to the downregulation of key components of the pyroptotic pathway, including NLRP3, Caspase-1, and Gasdermin D (GSDMD), at both the mRNA and protein levels. nih.gov This inhibition of pyroptosis was observed in both animal models and in cell cultures. nih.gov

Furthermore, the compound was found to suppress the levels of interleukin-18 (IL-18) and IL-1β, which are cytokines matured and released during pyroptosis. nih.govresearchgate.net The mechanism of action appears to be similar to the blockade of Caspase-1. nih.gov By attenuating pyroptosis, this compound can reduce inflammation and cell death, offering a protective effect in conditions like sepsis-induced acute lung injury. nih.govnih.gov

Table 2: Modulation of Pyroptosis by this compound

Model System Modulated Component Effect of this compound Reference
Murine Sepsis Model NLRP3, Caspase-1, GSDMD Downregulated mRNA and protein levels nih.gov
Murine Sepsis Model IL-18, IL-1β Suppressed levels nih.govresearchgate.net

Regulation of Th1/Th2 Cytokine Balance

This compound has been observed to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is crucial for a well-regulated immune response. In a swine model of cardiac arrest and resuscitation, treatment with this compound was found to inhibit the shift from a Th1 to a Th2 phenotype. nih.gov Specifically, it significantly decreased the levels of the Th2 cytokines IL-4 and IL-10, while increasing the levels of the Th1 cytokines interferon-gamma (IFN-γ) and IL-2 in both serum and myocardial tissues. nih.gov

Similarly, in a swine model of intestinal ischemia/reperfusion injury, this compound treatment increased IFN-γ levels and decreased IL-4 levels, thereby increasing the IFN-γ/IL-4 ratio in both serum and gut-associated lymphoid tissues (GALTs). scielo.br In allergic asthmatic mice, anisodamine was also shown to restore the Th1/Th2 balance in bronchoalveolar lavage fluid by downregulating IL-4 and upregulating IFN-γ. cddyyy.com This regulation of the Th1/Th2 balance suggests that this compound can help to control inflammation and restore immune homeostasis. cddyyy.com

Antioxidant and Free Radical Scavenging Activities

Mechanisms of Protection Against Oxidative Stress and Free Radical-Induced Cellular Damage

This compound exhibits significant antioxidant properties, protecting against cellular damage induced by oxidative stress and free radicals. patsnap.com It is believed to act as an antagonist of the muscarinic acetylcholine receptor, which contributes to its ability to prevent free radical damage. nih.gov The compound's neuroprotective effects are also linked to its capacity to reduce oxidative stress and inhibit apoptosis in neuronal cells. patsnap.com By scavenging reactive oxygen species (ROS), this compound helps to mitigate the detrimental effects of oxidative stress, which is a key factor in the pathogenesis of various conditions, including septic kidney injury. nih.gov

Effects on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Malondialdehyde)

This compound has been shown to positively influence the endogenous antioxidant enzyme system. In studies on septic rats, administration of this compound led to an increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govcellmolbiol.orgnih.gov This effect was observed in both serum and renal tissues. nih.gov The restoration of SOD activity and reduction of MDA levels were also noted in a rat model of vertigo, where this compound administration increased SOD, glutathione (B108866) (GSH), and total antioxidant capacity (T-AOC) levels while reducing MDA levels. oup.com These findings indicate that this compound enhances the body's natural antioxidant defenses, thereby reducing oxidative damage. oup.com

Table 3: Effect of this compound on Antioxidant Enzyme Systems

Model System Enzyme/Marker Effect of this compound Reference
Septic rats (CLP and LPS models) Superoxide Dismutase (SOD) Increased activity nih.govcellmolbiol.orgnih.gov
Septic rats (CLP and LPS models) Malondialdehyde (MDA) Reduced levels nih.govcellmolbiol.orgnih.gov
Rat model of vertigo SOD, GSH, T-AOC Increased levels oup.com
Rat model of vertigo MDA Reduced levels oup.com

Anti-Thrombotic Mechanisms

Anisodamine demonstrates notable anti-thrombotic activity, which is attributed to its influence on thromboxane (B8750289) synthesis and the aggregation of platelets and granulocytes. researchgate.netncats.io

Inhibition of Thromboxane Synthesis

A key component of anisodamine's anti-thrombotic effect is its ability to inhibit the synthesis of thromboxane (TXA), a potent mediator of vasoconstriction and platelet aggregation. ncats.ionih.gov Research indicates that in platelets treated with anisodamine, thromboxane synthesis is markedly inhibited. nih.govumn.edu This suggests a biochemical mode of action that may involve the inhibition of cyclo-oxygenase or thromboxane synthetase, critical enzymes in the thromboxane pathway. nih.govumn.edunih.gov By reducing the levels of TXA2, anisodamine helps to mitigate its pro-thrombotic and vasoconstrictive effects, which plays a role in its efficacy in conditions like burn shock and bacteremic shock. nih.govnih.gov

Table 1: Research Findings on Anisodamine and Thromboxane Synthesis
Research FocusKey FindingProposed MechanismSource Index
Bacteremic Shock ModelAnisodamine inhibited thromboxane synthesis in platelets.Inhibition of cyclo-oxygenase or thromboxane synthetase. nih.govumn.edu
General Anti-Thrombotic ActivityThe anti-thrombotic activity of anisodamine is attributed to its inhibition of thromboxane synthesis.Inhibition of thromboxane synthesis. researchgate.netncats.io
Burn Shock TreatmentAs a TXA2 synthesis inhibitor, anisodamine showed beneficial effects by restoring hemodynamic and rheological disturbances.Inhibition of TXA2 synthesis, which in turn reduces vascular constriction and platelet aggregation. nih.gov

Modulation of Platelet and Granulocyte Aggregation

Anisodamine has been identified as a powerful inhibitor of platelet aggregation and a modest inhibitor of granulocyte aggregation. nih.govumn.edunih.gov This inhibitory action is a potential mechanism for its effectiveness in conditions such as bacteremic shock. nih.govnih.govtandfonline.com By preventing the clumping of platelets and, to a lesser extent, white blood cells, anisodamine interferes with the formation of thrombi. researchgate.netcddyyy.com This effect contributes to its therapeutic use in improving blood flow in circulatory disorders. researchgate.nettandfonline.comnih.gov For instance, studies have shown that the combination of anisodamine and heparin can effectively reduce the risk of early thrombosis in arteriovenous fistulas (AVF), with one study noting an AVF patency rate of 96.7% in the combined therapy group. cddyyy.com

Table 2: Research Findings on Anisodamine's Modulation of Cell Aggregation
Cell TypeEffectContextSource Index
PlateletsPowerful inhibitor of aggregation.Considered a key mechanism for its efficacy in bacteremic shock and circulatory disorders. researchgate.netnih.govumn.edunih.gov
GranulocytesModest inhibitor of aggregation.Contributes to its anti-inflammatory and anti-shock properties. nih.govumn.edu
GeneralInhibits platelet and granulocyte aggregation.Contributes to improved microcirculation and anti-thrombotic effects. tandfonline.comcddyyy.com

Cardiovascular System Interventions (Preclinical Focus)

Preclinical studies have highlighted several ways in which this compound interacts with the cardiovascular system, primarily by improving microcirculation, modulating cardiac electrical activity, and protecting the vascular endothelium.

Regulation of Microcirculatory Hemodynamics

A primary and extensively documented effect of anisodamine is the improvement of blood flow in the microcirculation. researchgate.netncats.iotandfonline.com This action is considered fundamental to its therapeutic benefits in various circulatory disorders, including septic shock. ncats.ionih.gov Preclinical studies in animal models have demonstrated these effects. In a pig model of cardiac arrest, anisodamine treatment led to a faster recovery of microcirculation, with significant improvements in the Perfused Vessel Density (PVD) and Microvascular Flow Index (MFI) in both intestinal and sublingual tissues. nih.govnih.gov Similarly, in septic shock rat models, anisodamine restored the velocity of microcirculatory blood flow and improved abnormal flow patterns. nih.govresearchgate.net This improvement in microcirculatory hemodynamics is also linked to its ability to inhibit excessive inflammatory responses. besjournal.com

Table 3: Preclinical Findings on Anisodamine and Microcirculatory Hemodynamics
Animal ModelConditionKey FindingsSource Index
PigsPost-cardiac resuscitationMicrocirculation recovered faster in the anisodamine group; Perfused Vessel Density (PVD) and Microvascular Flow Index (MFI) were significantly improved. nih.govnih.gov
RatsSeptic shock (LPS-induced)Restored velocity of microcirculatory blood flow and improved flow patterns (reduced intermittent and reciprocating motions). nih.govresearchgate.net
PigsPost-cardiopulmonary resuscitationSignificantly improved visceral microcirculation and hemodynamics. besjournal.com

Modulation of Cardiac Conduction and Anti-Arrhythmic Properties

Anisodamine exhibits effects on cardiac conduction and possesses properties that protect against arrhythmias induced by various agents. researchgate.netncats.io As a non-specific cholinergic antagonist, it competes with acetylcholine, which can relieve the inhibitory action of the vagus nerve on the heart. tandfonline.com In a study involving conscious dogs, anisodamine administration resulted in a significant increase in heart rate and a shortening of the PR and QTCV intervals. tandfonline.comresearchgate.net Notably, the research indicated that anisodamine did not show a potential to prolong the QTCV interval, a key consideration in cardiac safety. tandfonline.com These findings suggest that anisodamine can directly modulate cardiac electrical activity.

Table 4: Research Findings on Anisodamine's Cardiac Conduction Properties
Study SubjectParameterObserved EffectSource Index
Conscious DogsHeart RateSignificantly increased. tandfonline.comresearchgate.net
Conscious DogsPR IntervalSignificantly shortened. tandfonline.comresearchgate.net
Conscious DogsQTCV IntervalSignificantly shortened; no potential for prolongation observed. tandfonline.comresearchgate.net
General (Preclinical)Cardiac ConductionDepression of cardiac conduction. researchgate.netncats.io
General (Preclinical)ArrhythmiaAbility to protect against arrhythmia induced by various agents. researchgate.netncats.io

Stabilization of Vascular Endothelium and Effects on Cell Barrier Permeability

Anisodamine contributes to the stabilization of the vascular endothelium, a critical factor in maintaining microcirculatory integrity. researchgate.nettandfonline.comnih.govtandfonline.com Research has shown that anisodamine can protect endothelial cells from damage and increased permeability induced by agents like lipopolysaccharide (LPS). cddyyy.comnih.gov It is proposed that anisodamine helps preserve the glycocalyx, a protective layer on the surface of endothelial cells, from the effects of LPS. cddyyy.com Furthermore, it may impede the degradation of vascular endothelial cadherin, a protein essential for the tight junctions between endothelial cells, thereby preserving the integrity of the vascular endothelial barrier and enhancing microcirculation. nih.gov This stabilization of the endothelium helps to prevent vascular leakage, a common complication in conditions like septic shock. nih.gov

Table 5: Research Findings on Anisodamine's Effects on Vascular Endothelium
EffectMechanism/ObservationContextSource Index
Endothelium StabilizationAntagonizes acetylcholine, contributing to endothelial stability.Improves microcirculation in septic shock. researchgate.nettandfonline.comnih.govtandfonline.com
Protection against PermeabilityProtects the glycocalyx from LPS effects on microvascular endothelial layer permeability.LPS-induced endothelial damage models. cddyyy.com
Barrier IntegrityImpedes the degradation of vascular endothelial cadherin.Preserves the integrity of the vascular endothelial barrier. nih.gov
Protection against LeakageProtects endothelial cells against LPS-induced increase in cell barrier permeability.Reverses endotoxin-induced vascular leakage. nih.gov

Neuropharmacological Effects (Preclinical Focus)

Preclinical studies have highlighted the neuroprotective properties of this compound, which are largely attributed to its ability to counteract oxidative stress and inhibit apoptosis in neuronal cells. patsnap.com In models of septic organ injury, this compound administration has been shown to significantly reduce oxidative stress. cellmolbiol.org This is achieved by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. cellmolbiol.orgnih.gov

Furthermore, this compound exerts potent anti-apoptotic effects. patsnap.com Studies on rats with septic shock demonstrated that treatment with this compound led to a decrease in apoptotic cells in various organs, including the brain. cellmolbiol.org It also mitigates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are known to contribute to neuronal damage. cellmolbiol.orgnih.gov In models of cerebral ischemia, this compound has been shown to reduce the generation of reactive oxygen species (ROS), further underscoring its neuroprotective capabilities. cellmolbiol.org These mechanisms collectively protect neuronal cells from damage induced by inflammatory and oxidative insults. patsnap.com

Table 1: Effects of this compound on Oxidative Stress Markers in LPS-Induced Injury Models

Marker Tissue/Sample Effect of LPS Effect of this compound Treatment Reference
SOD Activity Serum & Renal Tissues ↓ Significantly Reduced ↑ Significantly Reversed nih.gov
SOD Activity Plasma ↓ Reduced ↑ Increased in a concentration-dependent manner cellmolbiol.org
MDA Level Serum & Renal Tissues ↑ Significantly Increased ↓ Significantly Reversed nih.gov
MDA Level Plasma ↑ Increased ↓ Reduced in a concentration-dependent manner cellmolbiol.org
ROS Level HM Cells (Hypoxia) ↑ Increased ↓ Concentration-dependent inhibition cellmolbiol.org

A critical aspect of the neuropharmacological activity of any compound is its ability to reach the central nervous system. Research suggests that this compound can cross the blood-brain barrier. patsnap.com This capability is a prerequisite for its direct protective effects on neuronal cells against conditions like oxidative stress and apoptosis. patsnap.com Studies investigating its adrenoceptor blocking properties have also utilized rat brain tissue preparations, implicitly supporting the compound's access to the central nervous system. nih.gov The ability to permeate the blood-brain barrier allows this compound to exert its neuroprotective and neuromodulatory effects within the brain parenchyma. patsnap.comnih.gov

Antiviral Properties (Preclinical Focus)

Recent preclinical research has identified anisodamine as a potential antiviral agent, with studies focusing on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.gov In vitro experiments demonstrated that anisodamine potently suppresses SARS-CoV-2 infection in Vero E6 cells. nih.govnih.govresearchgate.net Furthermore, its efficacy was evaluated using a pseudovirus entry assay, which showed that anisodamine reduced the entry of SARS-CoV-2 pseudovirus into HEK293/hACE2 cells. nih.govresearchgate.net These findings suggest that anisodamine can interfere with the initial stages of viral infection. nih.gov

To elucidate the mechanism behind its antiviral activity, molecular docking studies were conducted. These computational analyses predicted that the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key therapeutic target of anisodamine. nih.govnih.govresearchgate.net The main protease is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.net

The molecular docking study revealed that anisodamine binds to the predicted active site of Mpro with a strong docking score of -6.63 kcal/mol. nih.govnih.govresearchgate.net This interaction is stabilized by the formation of three hydrogen bonds with key amino acid residues: Gly143, Cys145, and Cys44. nih.govnih.gov In contrast, anisodamine showed lower binding affinities for other viral and host proteins like the Spike RBD, RdRp, and ACE2. nih.gov This suggests that the potent antiviral effect of anisodamine is likely mediated through the targeted inhibition of the SARS-CoV-2 main protease. nih.govbiorxiv.org

Table 2: Molecular Docking Scores of Anisodamine with SARS-CoV-2 Related Proteins

Target Protein Docking Score (kcal/mol) Reference
Main Protease (Mpro) -6.63 nih.gov
GRP78 -4.801 nih.gov
Spike RBD -3.898 nih.gov
RdRp -3.768 nih.gov
ACE2 -3.723 nih.gov

Cellular and Membrane Interactions

Research utilizing model membrane systems, such as liposomes, has provided detailed insights into the nature of these interactions. Studies employing techniques like differential scanning calorimetry (DSC), electron spin resonance (ESR) spectroscopy, fluorescence polarization, and freeze-fracture electron microscopy have collectively shown that anisodamine increases the fluidity of phospholipid membranes. nih.gov

One of the key findings is that anisodamine alters the phase transition behavior of lipids. For instance, in liposomes composed of dipalmitoylphosphatidylcholine (DPPC), a neutral phospholipid, anisodamine causes a dose-dependent increase in membrane fluidity. nih.gov This is characterized by a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). sciengine.com As the concentration of anisodamine increases, the main transition temperature of DPPC liposomes is lowered, and the pre-transitional peak vanishes. sciengine.com This suggests that anisodamine disrupts the ordered packing of the lipid acyl chains in the gel state, promoting a more disordered, fluid state. nih.govsciengine.com The interaction is proposed to follow a "trigger mechanism," whereby the anisodamine molecule interacts with the polar head groups of the lipid molecules on the bilayer surface through electrostatic forces, rather than penetrating deep into the hydrophobic core. sciengine.com This interaction is sufficient to affect the phase transition temperature and membrane fluidity. sciengine.com

Interestingly, the effect of anisodamine is more pronounced on negatively charged phospholipids (B1166683) compared to neutral ones. sciengine.com Studies on liposomes made from dipalmitoyl phosphatidic acid (DPPA), a negatively charged phospholipid, show a more significant fluidizing effect. sciengine.com At a certain molar ratio, a phase separation is observed, indicating the formation of a molecular complex between anisodamine and DPPA, potentially in a 1:1 ratio. sciengine.com This preferential interaction with acidic phospholipids suggests that electrostatic forces play a crucial role in the drug-membrane association. sciengine.com

Further evidence of anisodamine's disruptive effect on membrane structure comes from observations that it can induce the formation of non-lamellar phases, such as the hexagonal phase in cardiolipin (B10847521) and dioleoylphosphatidylcholine (DOPC) liposomes, and an interdigitated gel phase in dipalmitoylphosphatidylglycerol (B1197311) (DPPG) vesicles. tandfonline.com An interdigitated phase is a state where the acyl chains of the lipids from opposing leaflets of the bilayer interlock, which represents a significant structural perturbation. tandfonline.com

These alterations in the physical properties of the lipid bilayer have direct consequences for the function of integral membrane proteins. For example, studies on the Ca2+-ATPase of the sarcoplasmic reticulum have shown that anisodamine can destabilize the transmembrane domain of the enzyme, leading to a less compact conformation and inhibition of its Ca2+ uptake activity. tandfonline.comnih.gov This effect is attributed to the increased fluidity and structural changes in the surrounding lipid matrix. tandfonline.com The observed protection of skeletal muscle cells from ischemia-reperfusion injury by anisodamine is also partly attributed to its ability to inhibit lipid peroxidation and stabilize cell membranes. tandfonline.comactaorthop.orgnih.gov

The following table summarizes the findings from differential scanning calorimetry studies on the effect of anisodamine on the phase transition temperature of different phospholipid liposomes.

PhospholipidAnisodamine Molar Ratio (%)Change in Phase Transition Temperature (Tm)Observations
Dipalmitoylphosphatidylcholine (DPPC)10 mol%DecreaseVanishing of the pre-transitional peak. sciengine.com
Dipalmitoylphosphatidylcholine (DPPC)Increasing concentrationGradual decreaseThe peak remains sharp, indicating good cooperativity. sciengine.com
Dipalmitoyl phosphatidic acid (DPPA)20 mol%Significant decrease and phase separationA new peak appears at a lower temperature. sciengine.com
Dipalmitoyl phosphatidic acid (DPPA)50 mol%Further decreaseSuggests the formation of a 1:1 molecular complex. sciengine.com

Preclinical in Vitro Research of Anisodamine Hydrobromide

Cell Line Models and Experimental Culture Conditions

A diverse range of cell line models has been employed to investigate the in vitro effects of anisodamine (B1666042) hydrobromide. These include:

RAW264.7 Cells: A murine macrophage cell line, frequently used to study inflammatory responses. medchemexpress.comresearchgate.nettandfonline.comresearchgate.netmedchemexpress.com In these studies, RAW264.7 cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, mimicking aspects of sepsis. researchgate.nettandfonline.comresearchgate.net

Endothelial Cells: Various endothelial cell lines, such as human cerebral microvascular endothelial cells (hCMEC/D3), have been used to examine the effects of anisodamine hydrobromide on vascular function and integrity. dntb.gov.uanih.govcuny.edu These cells are crucial for understanding the compound's role in microcirculation. cuny.edu

Vero E6 Cells: This cell line, derived from the kidney of an African green monkey, has been utilized in virology studies, including research on the effects of this compound on SARS-CoV-2 infection. nih.gov

HEK293/hACE2 Cells: Human embryonic kidney cells engineered to express the human angiotensin-converting enzyme 2 (ACE2) receptor are used to study the entry mechanisms of viruses like SARS-CoV-2. nih.govresearchgate.net

Human Renal Proximal Tubular Epithelial Cells (HK-2): These cells are used to model kidney injury and to investigate the protective effects of this compound on renal function at a cellular level. nih.govnih.govpeerj.com

HT-29 Cells: A human colon adenocarcinoma cell line used in studies of apoptosis and cell death pathways. dovepress.com

Microglia (HM cells) and Astrocytes (SVG12 cells): These central nervous system cell lines are used to study the neuroprotective effects of this compound. cellmolbiol.org

Experimental conditions typically involve culturing these cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS). nih.gov Cells are often pre-treated with this compound before being subjected to a stimulus, such as LPS or a virus, to assess the compound's protective or therapeutic effects. medchemexpress.comresearchgate.nettandfonline.commedchemexpress.com

Assessment of Cellular Viability and Cytotoxicity in Response to this compound

The impact of this compound on cell health has been evaluated using various assays.

CCK-8 and LDH Release Assays: Studies on Vero E6 cells showed that this compound, at concentrations up to 800 mg/L, did not reduce cell viability or induce the release of lactate (B86563) dehydrogenase (LDH), indicating a lack of cytotoxicity at these concentrations. nih.gov

CCK-8 Assay in RAW264.7 Cells: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated protective effects against cytotoxicity. researchgate.nettandfonline.com

Cell Viability in Endothelial Cells: In a human cerebral microvascular endothelial cell line (hCMEC/D3) challenged with LPS, this compound at 20 μg/mL significantly increased cell viability. nih.gov However, a higher concentration of 80 μg/mL was found to inhibit cell viability, suggesting a bidirectional effect. nih.gov

Apoptosis Assays: this compound has been shown to reverse LPS-induced apoptosis in endothelial cells, as detected by EdU and Hoechst 33342 staining, as well as flow cytometry with annexin (B1180172) V staining. nih.gov

Cellular Viability and Cytotoxicity of this compound

Cell LineAssayKey FindingReference
Vero E6CCK-8, LDH ReleaseNo cytotoxicity observed at concentrations up to 800 mg/L. nih.gov
RAW264.7CCK-8Protective against LPS-induced cytotoxicity. researchgate.nettandfonline.com
hCMEC/D3 (Endothelial)Cell Counting Kit-8Increased viability at 20 μg/mL, decreased at 80 μg/mL in the presence of LPS. nih.gov
hCMEC/D3 (Endothelial)EdU, Hoechst 33342, Annexin VReversed LPS-induced apoptosis. nih.gov

Analysis of Inflammatory Mediators and Gene Expression in Cell Systems

This compound has demonstrated significant anti-inflammatory properties in various in vitro models.

Inhibition of Pro-inflammatory Cytokines: In LPS-stimulated RAW264.7 cells, this compound has been shown to suppress the production and release of pro-inflammatory cytokines. researchgate.nettandfonline.com It also downregulates the mRNA and protein levels of NLRP3, Caspase-1, GSDMD, IL-18, and IL-1β. researchgate.nettandfonline.com Similarly, in a guinea pig model of vertigo, it decreased the levels of TNF-α and IL-6 while increasing the anti-inflammatory cytokines IL-4 and IL-10. oup.com

Modulation of NF-κB Pathway: Research indicates that this compound can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. mdpi.com This has been observed in LPS-induced pancreatic acinar cell injury and is believed to contribute to its anti-inflammatory effects. nih.govmdpi.com

Suppression of Gene Expression: Studies have shown that this compound can downregulate the mRNA expression of NLRP3 and pro-caspase-1 in LPS-stressed RAW264.7 cells. researchgate.net

Effect of this compound on Inflammatory Mediators

Cell/Animal ModelStimulusEffectReference
RAW264.7 cellsLPSDownregulation of NLRP3, Caspase-1, GSDMD, IL-18, IL-1β mRNA and protein levels. researchgate.nettandfonline.com
Guinea Pig (Vertigo model)N/ADecreased TNF-α and IL-6; Increased IL-4 and IL-10. oup.com
Pancreatic Acinar CellsLPSInhibition of NF-κB signaling pathway. nih.govmdpi.com

Investigations of Mitochondrial Function and Metabolic Pathway Modulation in Cellular Models

This compound has been found to modulate mitochondrial function and cellular metabolism, particularly in the context of cellular stress.

Mitochondrial Respiration: In human renal proximal tubular epithelial cells treated with TNF-α, this compound was shown to reverse the TNF-α-induced increase in mitochondrial oxygen consumption. nih.govnih.gov While TNF-α inhibited ATP generation, this compound reversed this effect. nih.govnih.gov

Oxidative Stress: The compound has been shown to protect against mitochondrial dysfunction by suppressing oxidative stress. nih.gov In septic rats, it reversed the LPS-induced reduction in superoxide (B77818) dismutase (SOD) activity and the increase in malondialdehyde (MDA) content. nih.govnih.gov

Metabolic Pathways: this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.

Receptor Binding and Ligand Affinity Studies in Isolated Cell Systems

This compound is known to interact with several receptors, which underlies its pharmacological effects.

Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors: It is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist. medchemexpress.commedchemexpress.com In RAW264.7 cells, pretreatment with this compound attenuated the binding of α-bungarotoxin, suggesting it may block muscarinic receptors, thereby allowing more endogenous acetylcholine to bind to the α-7 nicotinic acetylcholine receptor (α-7nAChR). medchemexpress.commedchemexpress.com The affinity for pre- and postjunctional muscarinic receptors is comparable. researchgate.net

SARS-CoV-2 Main Protease (Mpro): Molecular docking studies have indicated that this compound may target the main protease of SARS-CoV-2 with a significant binding affinity. nih.govresearchgate.net It is predicted to form hydrogen bonds with key amino acid residues at the active site of Mpro. nih.gov

Other Viral and Cellular Targets: this compound has also shown binding affinity to other targets such as the papain-like protease (PLpro) of SARS-CoV-2, although with lower affinity compared to Mpro. nih.gov It displayed lower binding affinities to GRP78, Spike RBD, RdRp, and ACE2. nih.gov

Receptor Binding and Affinity of this compound

Receptor/TargetFindingReference
Muscarinic Acetylcholine ReceptorsNon-subtype-selective antagonist with comparable affinity for pre- and postjunctional receptors. medchemexpress.commedchemexpress.comresearchgate.net
Nicotinic Acetylcholine ReceptorsAntagonist activity. medchemexpress.commedchemexpress.com
SARS-CoV-2 Main Protease (Mpro)High binding affinity with a docking score of -6.63 kcal/mol. nih.govresearchgate.net
SARS-CoV-2 Papain-like Protease (PLpro)Moderate binding affinity with a docking score of -5.521 kcal/mol. nih.gov

Preclinical in Vivo Animal Model Investigations of Anisodamine Hydrobromide

Establishment of Mechanistic Disease Models

Sepsis and Septic Shock Models (e.g., Lipopolysaccharide-Induced, Cecal Ligation and Puncture)

Animal models are crucial for understanding the complex pathophysiology of sepsis and for testing potential therapeutic agents. Two commonly used models are the lipopolysaccharide (LPS)-induced sepsis model and the cecal ligation and puncture (CLP) model.

In the LPS-induced sepsis model , the administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a systemic inflammatory response characteristic of sepsis. nih.govnih.gov Studies in rats have shown that LPS administration leads to significant hemodynamic changes, including a drop in mean arterial pressure and an increased heart rate, mimicking the circulatory disturbances seen in septic shock. portlandpress.com This model is also associated with increased levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in both serum and vital organs like the kidneys. nih.govnih.gov Furthermore, LPS induces oxidative stress, as evidenced by decreased superoxide (B77818) dismutase (SOD) activity and increased malondialdehyde (MDA) content. nih.govnih.gov

The cecal ligation and puncture (CLP) model is considered a more clinically relevant model of sepsis as it mimics the polymicrobial infection that often occurs after a breach in the intestinal barrier. nih.govtandfonline.com This surgical procedure involves ligating the cecum and puncturing it with a needle, leading to the leakage of fecal contents into the peritoneal cavity and subsequent peritonitis and sepsis. nih.govcellmolbiol.org The CLP model results in significant organ injury, including to the brain, heart, liver, lungs, kidneys, and intestines, as observed through histological analysis. cellmolbiol.orgresearchgate.net It also triggers a robust inflammatory response with elevated plasma levels of TNF-α and IL-6, and increased oxidative stress. nih.govcellmolbiol.org

Anisodamine (B1666042) hydrobromide has demonstrated protective effects in these sepsis models. In LPS-induced septic rats, it has been shown to improve hemodynamics, reduce inflammatory cytokine levels, and attenuate oxidative stress. nih.govnih.gov In the CLP model, anisodamine hydrobromide treatment alleviated organ injury and reduced the levels of pro-inflammatory cytokines and markers of oxidative stress. nih.govcellmolbiol.org

Acute Lung Injury Models (e.g., Lipopolysaccharide-Induced, Cigarette Smoke Extract-Induced)

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute and persistent lung inflammation and increased vascular permeability. journalagent.com Animal models are essential for studying the pathogenesis of ALI/ARDS and for evaluating new therapeutic strategies.

The lipopolysaccharide (LPS)-induced ALI model is a widely used and well-established model that recapitulates many features of human ALI. biocytogen.com Intraperitoneal or intravenous injection of LPS in animals, such as rats, leads to the development of acute lung inflammation. cddyyy.com This model is characterized by pulmonary edema, bleeding, and excessive inflammation in the lungs. nih.govresearchgate.net Histopathological examination reveals inflammatory cell infiltration and damage to the lung tissue. nih.govresearchgate.net

Another relevant model is the cigarette smoke extract-induced ALI model . This model is particularly relevant to lung injury caused by environmental toxins. Anisodamine has been shown to protect against airway smooth muscle cell proliferation and tracheal contractility induced by cigarette smoke extract. cddyyy.com

In a murine sepsis model using cecal ligation and puncture (CLP), which also leads to ALI, this compound was found to alleviate pulmonary edema, bleeding, and excessive inflammation. nih.govresearchgate.net The compound was observed to downregulate the expression of key proteins involved in pyroptosis, a form of inflammatory cell death, including NLRP3, Caspase-1, and GSDMD, as well as the inflammatory cytokines IL-18 and IL-1β. nih.govresearchgate.net These findings suggest that this compound may protect against sepsis-induced ALI by inhibiting pyroptosis. nih.govresearchgate.net

Acute Kidney Injury Models (e.g., Lipopolysaccharide-Induced)

Acute kidney injury (AKI) is a common and serious complication of sepsis. nih.govnih.gov The lipopolysaccharide (LPS)-induced AKI model is a frequently used animal model to study the mechanisms of septic AKI and to test potential therapeutic interventions. nih.govnih.gov

In this model, the administration of LPS to animals, such as Sprague-Dawley rats, induces a systemic inflammatory response that leads to kidney damage. nih.govnih.gov This is characterized by histopathological changes in the kidney, including tubular necrosis. nih.gov Functionally, LPS-induced AKI is associated with elevated serum levels of creatine (B1669601) kinase and lactate (B86563). nih.govnih.gov The pathogenesis involves a surge in pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in both the serum and renal tissues. nih.govnih.gov Furthermore, oxidative stress plays a significant role, with a decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD) and an increase in the lipid peroxidation product malondialdehyde (MDA). nih.govnih.gov

Studies have shown that this compound can ameliorate LPS-induced AKI. nih.govnih.gov Its protective effects are attributed to its ability to suppress the production of inflammatory cytokines, reduce oxidative stress, and inhibit mitochondrial dysfunction. nih.govnih.gov this compound has been observed to reverse the LPS-induced changes in SOD and MDA levels. nih.govnih.gov It also improves hemodynamics in septic rats, which contributes to its kidney-protective effects. nih.govnih.gov

Ischemia-Reperfusion Injury Models (e.g., Myocardial, Intestinal, Cerebral)

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various pathological conditions, including heart attack, stroke, and organ transplantation. Animal models are instrumental in understanding the mechanisms of I/R injury and developing protective strategies.

Myocardial I/R injury models are commonly established in rats by temporarily occluding a coronary artery, followed by reperfusion. nih.gov This procedure leads to myocardial infarction, characterized by increased levels of cardiac injury markers like creatine kinase and lactate dehydrogenase. nih.gov Anisodamine has been shown to exert cardioprotective effects in such models by reducing infarct size and improving cardiac function. nih.gov The protective mechanisms involve the inhibition of oxidative stress, suppression of inflammation, and reduction of myocardial cell apoptosis. portlandpress.comnih.gov

In intestinal I/R injury models, often induced in swine through procedures like cardiopulmonary resuscitation after cardiac arrest, this compound has demonstrated protective effects on the intestinal immune barrier. scienceopen.comscielo.brusp.br It alleviates intestinal morphological changes and reduces bacterial translocation by mitigating immunosuppression. scienceopen.comscielo.brusp.br This is associated with a modulation of the T-helper type 1 (Th1) and T-helper type 2 (Th2) immune response, as indicated by changes in interferon-gamma (IFN-γ) and interleukin-4 (IL-4) levels. scienceopen.comscielo.br

Cerebral I/R injury models, created in gerbils, have shown that anisodamine can inhibit neuronal death in the hippocampus, a brain region highly vulnerable to ischemic damage. cddyyy.com The number of surviving neurons in the hippocampal CA1 region was significantly higher in anisodamine-treated animals compared to the control group. cddyyy.com

Table of Research Findings in Ischemia-Reperfusion Injury Models

ModelAnimalKey Findings with this compound Treatment
Myocardial I/RRatAttenuated myocardial infarct size; Decreased creatine kinase and lactate dehydrogenase levels; Improved left ventricular systolic and end-diastolic pressure; Inhibited oxidative stress, inflammation, and apoptosis. nih.gov
Intestinal I/RSwineAlleviated intestinal morphological changes; Reduced bacterial translocation; Increased IFN-γ and decreased IL-4 levels in serum and gut-associated lymphoid tissues. scienceopen.comscielo.brusp.br
Cerebral I/RGerbilSignificantly increased the number of surviving neurons in the hippocampal CA1 region. cddyyy.com

Vertigo Models

Animal models of vertigo, often induced by rotation, are used to study the mechanisms of motion sickness and to evaluate the efficacy of anti-vertigo drugs. In a rat model of rotation-stimulated vestibular nucleus activity, anisodamine has been shown to significantly reduce the expression of calcitonin gene-related peptide in the vestibular efferent nucleus and the vestibular nucleus. cddyyy.com This finding suggests a potential mechanism for its therapeutic effect in treating motion sickness. cddyyy.com

Gastric Injury Models

While specific gastric injury models for this compound are not extensively detailed in the provided context, its known anticholinergic properties and its effects on microcirculation suggest potential applications in this area. Anisodamine acts as a cholinergic antagonist, which can influence gastric acid secretion and motility. nih.gov Its ability to improve microcirculation could also be beneficial in protecting the gastric mucosa from injury. cddyyy.com Further research using established gastric injury models, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or stress, would be necessary to fully elucidate the protective effects of this compound on the stomach.

Organophosphate Poisoning Models

Anisodamine has been traditionally used in China as an antidote for organophosphate (OP) poisoning. nih.gov As a muscarinic antagonist, it exhibits pharmacological effects similar to atropine (B194438) and scopolamine (B1681570) by reducing secretions, decreasing gastrointestinal motility, and causing bronchodilation. nih.gov However, it is considered less potent and less toxic than atropine and scopolamine. nih.govnih.gov Studies suggest that its lower lipophilicity limits its penetration across the blood-brain barrier, potentially resulting in fewer central nervous system side effects compared to scopolamine. nih.gov While the anticholinergic properties of anisodamine are relevant to counteracting the effects of OP poisoning, its therapeutic value may also be attributed to its anti-inflammatory and antioxidant activities. nih.govnih.gov

Evaluation of Organ Protection and Pathological Outcomes in Animal Models

Animal studies have demonstrated the organ-protective effects of this compound in various injury models. In a swine model of cardiac arrest and resuscitation, this compound treatment was found to mitigate intestinal injury caused by ischemia/reperfusion. scielo.br This was evidenced by a reduction in bowel congestion, edema, and erosion. scielo.br Furthermore, in a rat model of sepsis induced by cecal ligation and puncture (CLP), this compound administration alleviated tissue damage in multiple organs, including the brain, heart, liver, lung, kidney, and intestine, as observed through histological analysis. cellmolbiol.orgnih.gov Similarly, in a lipopolysaccharide (LPS)-induced acute kidney injury model in rats, this compound treatment significantly attenuated renal structural damage. nih.gov

Assessment of Systemic and Local Inflammatory Responses in Vivo

This compound has been shown to modulate both systemic and local inflammatory responses in animal models of sepsis and ischemia-reperfusion. In a swine model of cardiac arrest, treatment with this compound led to a significant increase in the anti-inflammatory cytokine interferon-gamma (IFN-γ) and a decrease in the pro-inflammatory cytokine interleukin-4 (IL-4) in both serum and gut-associated lymphoid tissues (GALTs). scielo.br This shift suggests a mitigation of the Th1 to Th2 immune response transformation often seen after resuscitation. scielo.brnih.gov

In rat models of sepsis induced by either LPS or CLP, this compound administration significantly reduced the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govportlandpress.comnih.govnih.gov The compound also decreased the levels of TNF-α and IL-1β in renal tissues of LPS-treated rats. portlandpress.comnih.gov Furthermore, in a CLP-induced sepsis model, this compound was more effective at reducing plasma TNF-α and IL-6 levels compared to atropine or racemic anisodamine. nih.govresearchgate.netcellmolbiol.orgcellmolbiol.org These findings indicate a potent anti-inflammatory effect of this compound.

Monitoring of Hemodynamic and Microcirculatory Parameters in Animal Models

Improvements in hemodynamic and microcirculatory parameters have been consistently observed with this compound administration in various animal models. In a swine model of cardiac arrest and resuscitation, this compound treatment significantly decreased heart rate while increasing cardiac output and mean arterial pressure. scielo.br It also improved sublingual and intestinal microcirculation. nih.gov Similarly, in a rat model of LPS-induced sepsis, this compound improved hemodynamics by increasing mean arterial pressure and reducing heart rate. portlandpress.comnih.gov

Studies specifically focusing on microcirculation have shown that in septic shock rat models, this compound can effectively improve mesenteric microcirculatory blood flow velocity. researchgate.net This is crucial as microcirculatory dysfunction is a key factor in the development of organ failure in sepsis. nih.gov The vasodilatory effects of this compound are thought to contribute to this improvement in microcirculatory blood flow. patsnap.com

Analysis of Oxidative Stress Markers in Animal Tissues and Biological Fluids

This compound has demonstrated significant antioxidant properties in several animal models. In rats with LPS-induced acute kidney injury, this compound administration led to increased activity of the antioxidant enzyme superoxide dismutase (SOD) and decreased levels of the lipid peroxidation marker malondialdehyde (MDA) in both serum and renal tissues. portlandpress.comnih.gov

Similarly, in a CLP-induced sepsis model in rats, this compound treatment increased plasma SOD activity and reduced plasma MDA levels in a dose-dependent manner. cellmolbiol.orgnih.gov These effects were more pronounced than those observed with atropine or racemic anisodamine. nih.govcellmolbiol.orgcellmolbiol.org In a guinea pig model of vertigo, this compound also increased levels of SOD and glutathione (B108866) (GSH) while reducing MDA levels, indicating a reduction in oxidative stress. oup.comoup.com This antioxidant activity is believed to play a crucial role in the organ-protective effects of the compound. nih.gov

Investigation of Apoptosis and Cellular Damage in Animal Organ Systems

This compound has been shown to inhibit apoptosis and reduce cellular damage in various animal models. In a swine model of cardiac arrest, treatment with this compound decreased the activity of caspases 3 and 9 in myocardial tissue. spandidos-publications.com It also led to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2. spandidos-publications.com

In a rat model of CLP-induced sepsis, TUNEL staining revealed a significant reduction in apoptotic cells in the brain, heart, liver, lung, kidney, and intestine of animals treated with this compound. cellmolbiol.orgnih.govcellmolbiol.org Furthermore, studies in models of acute kidney injury have shown that this compound can inhibit renal cell apoptosis. nih.gov The anti-apoptotic effects of this compound are thought to be mediated, in part, through the PI3K/Akt signaling pathway. nih.govoup.com

Pharmacokinetic Profiles in Animal Species

The pharmacokinetic properties of this compound have been investigated in rats. A study comparing the pharmacokinetics of this compound tablets and injection in both normal and septic rats with acute lung injury was conducted using LC-MS/MS for analysis. nih.gov The results indicated that the absorption of this compound from tablets was slow in diseased rats. nih.govresearchgate.netresearchgate.net This suggests that for conditions like septic acute lung injury, intravenous administration may be a more effective route to achieve therapeutic concentrations rapidly. nih.govresearchgate.net The molecular structure of anisodamine, particularly the presence of a β-OH group, limits its ability to cross the blood-brain barrier compared to scopolamine. cjnmcpu.com

Absorption and Distribution Studies in Preclinical Models

Investigations into the pharmacokinetics of this compound in preclinical animal models have revealed key characteristics of its absorption and distribution. Studies in rats have shown that the compound is poorly absorbed from the gastrointestinal tract. researchgate.netcddyyy.com Following intragastric administration in rats, the bioavailability of anisodamine was determined to be 10.78%. researchgate.net

The rate and extent of absorption after oral administration in rats can be influenced by the pathological state of the animal. In a study comparing healthy rats to those with lipopolysaccharide (LPS)-induced septic acute lung injury, the time to reach maximum plasma concentration (Tmax) was significantly prolonged in the diseased rats. tandfonline.com For instance, the Tmax in healthy rats was observed between 6.7 and 12.5 minutes, whereas in rats with sepsis, it was prolonged to a range of 25.0 to 50.0 minutes. tandfonline.com Concurrently, the maximum plasma concentration (Cmax) was notably reduced in the model group compared to the physiological group, indicating that the absorption rate of orally administered this compound tablets was slowed in diseased rats. tandfonline.com

Following intravenous administration in rats, the maximum plasma concentration (Cmax) of anisodamine was found to be 267.50 ± 33.16 ng/mL. researchgate.net In rabbits, the apparent volume of distribution (Vd) was reported to be 1.8 L/kg, suggesting distribution into the tissues. cddyyy.com A significant portion of the compound is excreted unchanged in the urine, with a urinary excretion rate of 54.86% reported in rats. researchgate.net

Regarding tissue distribution, the molecular structure of anisodamine, which contains a β-OH group at the C6 position, is thought to limit its ability to cross the blood-brain barrier. cjnmcpu.com Studies have also investigated its effects on specific organs, such as the kidneys, in sepsis models. nih.govportlandpress.com

Pharmacokinetic Parameters of Anisodamine in Rats (Oral Administration)

Group Tmax (min) Cmax (ng/mL)
Normal (Physiological) 6.7 ± 4.1 364.0 ± 148.1
Septic ALI Model 50.0 ± 24.5 210.3 ± 59.2

Data derived from a study using a 25 mg/kg oral dose. tandfonline.com

Metabolite Identification and Characterization in Animal Systems

The metabolism of anisodamine has been investigated in animal systems, primarily using rat models. Research has successfully identified several metabolites in both plasma and through in vitro incubation with intestinal flora. researchgate.net

One study utilized liquid chromatography-tandem mass spectrometry (LC-MSn) to analyze the metabolites present in rat plasma. The results revealed the parent drug along with six distinct metabolites. researchgate.net These metabolites were identified as:

N-demethyl-6β-hydroxytropine

6β-hydroxytropine

Tropic acid

Dehydrated anisodamine (apoanisodamine)

Hydroxyanisodamine

Anisodamine N-oxide

Further investigation into the role of gut microbiota demonstrated that anisodamine is metabolized by rat intestinal flora. researchgate.net In vitro incubation of anisodamine with rat intestinal flora under anaerobic conditions led to the identification of metabolites formed through the hydrolysis of the ester bond. researchgate.net The dehydrolyzed and hydrolyzed metabolites found in the incubation solution were apoanisodamine, 6β-hydroxytropine, and tropic acid. researchgate.net

Identified Metabolites of Anisodamine in Rat Models

Metabolite System of Identification
N-demethyl-6β-hydroxytropine Plasma
6β-hydroxytropine Plasma, Intestinal Flora
Tropic acid Plasma, Intestinal Flora
Dehydrated anisodamine (Apoanisodamine) Plasma, Intestinal Flora
Hydroxyanisodamine Plasma
Anisodamine N-oxide Plasma

Data sourced from Chen H, et al. (2009). researchgate.net

Structure Activity Relationship Sar and Analog Studies of Anisodamine Hydrobromide

Comparative Pharmacological Profiles with Related Tropane (B1204802) Alkaloids (e.g., Atropine (B194438), Anisodine, Scopolamine)

Anisodamine (B1666042) is a non-specific cholinergic antagonist, similar to atropine and scopolamine (B1681570), meaning it blocks muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net However, key structural differences between these molecules lead to distinct pharmacological profiles. Anisodamine possesses a hydroxyl group at the 6-position of the tropane ring, a feature that distinguishes it from atropine. sc.edu This modification is thought to make it more difficult for anisodamine to cross the blood-brain barrier, resulting in weaker central nervous system (CNS) effects compared to atropine and significantly less than scopolamine. wikipedia.orgsc.edu

While all three compounds act as competitive antagonists at muscarinic receptors, their potencies differ. silae.it Anisodamine is generally considered less potent and less toxic than atropine. nih.govresearchgate.net In rodent studies, anisodamine showed a reduced ability to cause mydriasis (pupil dilation) and had weaker CNS effects, while its potency in reducing gastrointestinal motility and spasms was comparable to or slightly lower than that of atropine. wikipedia.org

Anisodine, another related tropane alkaloid, also exhibits anticholinergic activity. A comparative pharmacokinetic study in rats revealed differences in absorption, distribution, metabolism, and excretion among atropine, anisodamine, anisodine, and scopolamine, suggesting that structural variations influence their in-vivo behavior and, consequently, their therapeutic applications and potential side effects. nih.govresearchgate.net

A key aspect of anisodamine's pharmacological profile is its reported effects beyond simple muscarinic antagonism. It has been shown to be a relatively weak alpha-1 adrenergic antagonist, which may contribute to its vasodilating properties. nih.gov Furthermore, experimental evidence suggests anisodamine has antioxidant properties, potentially protecting cells from free radical-induced damage, and can interact with and disrupt liposome (B1194612) structures, indicating an effect on cellular membranes. nih.govncats.io

FeatureAnisodamineAtropineScopolamineAnisodine
Primary Mechanism Non-specific muscarinic antagonist nih.govresearchgate.netNon-specific muscarinic antagonist silae.itNon-specific muscarinic antagonist silae.itnih.govAnticholinergic nih.gov
CNS Effects Weaker than atropine and scopolamine wikipedia.orgsc.eduModerate CNS effects sc.eduStrong CNS effects ncats.ionih.govData less available
Potency Less potent than atropine nih.govresearchgate.netPotentPotent nih.govData less available
Other Actions Weak alpha-1 adrenergic antagonist, antioxidant nih.govPrimarily muscarinic antagonism------
Blood-Brain Barrier Poorly crosses wikipedia.orgsc.eduCrosses sc.eduReadily crosses bohrium.comData less available

Rational Design and Synthesis of Structural Analogs for Mechanistic Elucidation

The unique pharmacological profile of anisodamine has prompted the rational design and synthesis of structural analogs to better understand its mechanism of action and to develop new therapeutic agents. By modifying the core tropane structure, researchers can probe the specific interactions between the molecule and its biological targets.

One area of focus has been the synthesis of derivatives to explore their potential as α-glucosidase inhibitors. Based on the active unit of anisodamine, a series of α-substituted arylacetate derivatives have been synthesized. researchgate.net This research aims to identify novel compounds with potential antidiabetic activity by leveraging the structural framework of anisodamine. researchgate.net

Furthermore, the synthesis of analogs allows for the investigation of the importance of different functional groups for biological activity. For instance, the development of nanocarrier systems for delivering natural compounds has led to the creation of anisodamine-calcium lipid phosphate (B84403) nanoparticles. nih.gov These advanced delivery systems can enhance the stability and release properties of therapeutic agents, and surface modifications can improve cellular uptake. nih.gov

The synthesis of tropane derivatives is an active area of research, with the goal of creating molecules with improved selectivity and efficacy for various biological targets, including muscarinic and nicotinic acetylcholine receptors, as well as other receptors and enzymes. tandfonline.com These efforts are facilitated by advancements in synthetic chemistry, which allow for the precise modification of the tropane skeleton.

Stereoisomeric Considerations and Their Pharmacological Implications

Anisodamine has two chiral centers, which gives rise to four possible stereoisomers. sc.educddyyy.com The spatial arrangement of atoms in these isomers can significantly influence their pharmacological activity. The naturally occurring and synthetically produced anisodamine used in clinical practice is often a mixture of these isomers. cddyyy.comnih.gov

Studies have been conducted to separate these stereoisomers and evaluate their individual anticholinergic activities. One such study successfully separated the four stereoisomers of synthetic anisodamine and found differences in their anticholinergic potency. shsmu.edu.cn The order of potency was determined to be (6S, 2'S) > (6S, 2'R) > (6R, 2'S) > (6R, 2'R). shsmu.edu.cn This finding indicates that the (S) configuration at the tropane ring plays a more crucial role in the anticholinergic activity of anisodamine. shsmu.edu.cn

Another study focused on the preparative separation of the four isomers of synthetic anisodamine using high-performance liquid chromatography (HPLC) and diastereomer crystallization. nih.gov This work not only established the absolute configurations of the isomers but also compared their bioactivities. It was found that the (6R, 2'S) isomer exhibited a better effect on carbachol-preconditioned small intestine tension compared to the mixture and the other isomers. nih.gov

These findings underscore the importance of stereochemistry in the pharmacological effects of anisodamine. The differential activity of the stereoisomers highlights the specific three-dimensional structure required for optimal interaction with the muscarinic receptor. This knowledge is critical for the development of more potent and selective therapeutic agents based on the anisodamine scaffold.

Stereoisomer ConfigurationRelative Anticholinergic Potency
(6S, 2'S)Highest
(6S, 2'R)High
(6R, 2'S)Moderate
(6R, 2'R)Lowest

Data based on inhibitory effects on carbachol-induced contractions of isolated rat tracheal smooth muscle. shsmu.edu.cn

Advanced Analytical Methodologies for Anisodamine Hydrobromide Research

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary tool for the analysis of anisodamine (B1666042) hydrobromide and its metabolites in various biological matrices. nih.govresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of the compound even at low concentrations. nih.gov

Researchers have developed and validated numerous LC-MS/MS methods for pharmacokinetic studies and for identifying metabolites in plasma, urine, and feces. nih.govresearchgate.netnih.gov A common approach involves using a reversed-phase C18 column for separation. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and improve peak shape. nih.govtandfonline.com For instance, one method utilized a mobile phase of methanol and 0.01% triethylamine (B128534) solution (adjusted to pH 3.5 with formic acid) at a 60:40 (v/v) ratio. nih.govresearchgate.net Another study employed a gradient elution with water and acetonitrile, both acidified with 0.1% formic acid. tandfonline.com

The detection is typically carried out using an electrospray ionization (ESI) source in positive ion mode, coupled with a triple quadrupole or ion trap mass spectrometer. nih.govakjournals.com The sensitivity of these methods is notable, with limits of detection (LOD) reported to be as low as 6 ng/mL in urine and a lower limit of quantification (LLOQ) of 3.03 pg/mL in human plasma. nih.govpensoft.net Micellar liquid chromatography has also been explored for the direct injection and analysis of anisodamine in plasma samples. nih.gov

Table 1: Examples of LC-MS/MS Methods for Anisodamine Hydrobromide Analysis

FeatureMethod 1Method 2Method 3
Analyte(s) Anisodamine and metabolitesAnisodamine, Atropine (B194438), Scopolamine (B1681570)Anisodamine, Homatropine, Atropine, Scopolamine
Matrix Rat UrineRat PlasmaBuckwheat
Chromatography Column Reversed-phase C18ZORBAX Eclipse Plus C18Acquity UPLC BEH C18
Mobile Phase Methanol/0.01% triethylamine (pH 3.5) (60:40)Water (0.1% formic acid) and AcetonitrileWater (0.1% formic acid) and Acetonitrile
Detection ESI-MS/MSESI-MS/MS (positive ion mode)UHPLC-ToF-MS
LLOQ Not specified2 ng/mL1.25 µg/kg
Reference nih.gov researchgate.net tandfonline.com

Spectrometric Methods for Structural Elucidation (e.g., MSn, NMR)

Mass spectrometry, particularly multi-stage mass spectrometry (MSn), plays a pivotal role in the structural elucidation of this compound and its metabolites. nih.govresearchgate.net By analyzing the fragmentation patterns of the protonated molecular ion, researchers can identify the core structure and the modifications present in its metabolites.

In full scan mass spectral analysis, anisodamine typically shows a protonated molecular ion [M+H]+ at m/z 306. nih.gov Fragmentation of this parent ion leads to several characteristic product ions. Key fragment ions include those at m/z 140, which corresponds to the tropane (B1204802) ring with a hydroxyl group attached, and m/z 122. nih.govakjournals.com The identification of metabolites is achieved by comparing their mass spectra and retention times with those of the parent drug. nih.govresearchgate.net This approach has enabled the identification of numerous phase I and phase II metabolites, including hydroxylated, N-demethylated, and conjugated forms. nih.gov For example, studies in rats have identified metabolites such as N-demethyl-6β-hydroxytropine, hydroxyanisodamine, and anisodamine N-oxide in plasma and urine. nih.govresearchgate.net

While nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, its specific application in recent this compound research for structural elucidation is less frequently detailed in the provided search results compared to mass spectrometry. However, it remains a fundamental technique in the initial characterization of such compounds.

Immunoassays and Biochemical Assays for Biomarker Detection (e.g., ELISA, Western Blot)

Immunoassays and biochemical assays are instrumental in investigating the pharmacological effects of this compound by measuring changes in biomarkers related to inflammation, oxidative stress, and cell signaling pathways.

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique to quantify the levels of various cytokines and other biomarkers. oup.comoup.com For instance, studies have used ELISA to measure the concentrations of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in serum and tissue homogenates to assess the anti-inflammatory effects of this compound. amegroups.cnfrontiersin.orgnih.gov Biochemical kits are also employed to determine the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and the levels of oxidative stress markers like malondialdehyde (MDA). oup.comnih.gov An indirect competitive ELISA (ic-ELISA) has been developed for the rapid screening of several tropane alkaloids, including anisodamine, in various samples like pig urine and pork. patsnap.com

Western blot analysis is another critical technique used to detect and quantify specific proteins, providing insights into the molecular mechanisms of this compound's action. oup.comnih.govspandidos-publications.com This method has been used to examine the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, caspase-3), cell signaling pathways (e.g., PI3K-Akt, NF-κB, JAK/STAT3), and cellular senescence (e.g., p53, p21). oup.comnih.govnih.gov For example, research has shown that this compound can inhibit the expression of pro-apoptotic proteins and modulate the phosphorylation of key signaling molecules. oup.comnih.gov

Table 2: Application of Immunoassays and Biochemical Assays in this compound Research

Assay TypeTarget BiomarkersResearch FocusKey FindingsReference
ELISA TNF-α, IL-6, IL-1βAnti-inflammatory effectsThis compound reduces levels of pro-inflammatory cytokines. amegroups.cnfrontiersin.orgnih.gov
Biochemical Assay SOD, MDAAntioxidant effectsThis compound increases SOD activity and decreases MDA levels. nih.gov
Western Blot Bcl-2, Bax, Caspase-3Anti-apoptotic effectsThis compound modulates the expression of apoptosis-related proteins. nih.govspandidos-publications.com
Western Blot p-JAK, p-STAT3Cell signalingThis compound inhibits the JAK/STAT3 signaling pathway. nih.gov
Western Blot PI3K, Akt, NF-κBCell signalingThis compound activates the PI3K-Akt pathway and inhibits the NF-κB pathway. oup.com

Microscopic Techniques for Tissue and Cellular Observation (e.g., Intravital Microscopy)

Microscopic techniques are vital for observing the effects of this compound on tissues and cells, particularly its impact on microcirculation.

Intravital microscopy allows for the real-time observation of microcirculatory changes in living animals. nih.govresearchgate.net Studies have utilized this technique to demonstrate that this compound can improve mesenteric microcirculation in septic shock models by restoring blood flow velocity and improving flow patterns. nih.gov It has also been used to observe the inhibition of leukocyte-endothelium interactions. nih.gov In other studies, intravital microscopy of the conjunctival capillaries and intestinal microcirculation has shown that anisodamine can facilitate microcirculation and improve parameters like perfused vessel density. nih.govspandidos-publications.comnih.gov

Other microscopic methods like immunofluorescence have been used to visualize the localization of specific proteins within cells, such as the nuclear translocation of p-STAT3, providing further evidence for its mechanism of action at a subcellular level. nih.govfrontiersin.org

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qRT-PCR)

Molecular biology techniques, such as quantitative real-time polymerase chain reaction (qRT-PCR), are essential for analyzing the effects of this compound on gene expression. frontiersin.orgnih.gov

qRT-PCR is used to quantify the mRNA levels of specific genes, offering insights into how this compound regulates cellular processes at the transcriptional level. nih.gov For example, it has been used to measure the expression of genes related to inflammation, fibrosis, and pyroptosis. amegroups.cnfrontiersin.orgresearchgate.net Studies have shown that anisodamine can downregulate the mRNA levels of pro-inflammatory cytokines and markers of pyroptosis like NLRP3 and Caspase-1. frontiersin.orgresearchgate.net In research on SARS-CoV-2, qRT-PCR was used to assess the viral RNA load in cell culture supernatants to determine the antiviral activity of anisodamine. nih.gov These findings are often complemented by Western blot analysis to confirm that changes in mRNA levels translate to changes in protein expression. frontiersin.org

Computational and Systems Biology Approaches in Anisodamine Hydrobromide Research

Network Pharmacology for Multi-Target and Pathway Analysis

Network pharmacology is an approach that integrates computer science and clinical medicine to analyze the relationships between drugs, targets, and diseases from a network perspective. nih.gov This methodology is particularly well-suited for compounds like anisodamine (B1666042), which is known to exert effects through multiple biological pathways. jst.go.jp The core principle involves constructing and analyzing interaction networks to reveal the multi-component, multi-target, and multi-pathway characteristics of a drug's mechanism of action. nih.govscienceopen.com

Research utilizing network pharmacology has provided significant insights into the systemic effects of anisodamine hydrobromide injections (AHI). In one study, a protein interaction network (PIN) for AHI was constructed, comprising 172 nodes and 1,454 interactions. researchgate.net Through topological analysis, 54 crucial targets were identified from this network. researchgate.net Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses revealed that AHI's targets were significantly involved in regulating cell death, cytokine-mediated signaling pathways, and immune system processes. researchgate.net The disease pathways identified were primarily associated with viral infections, cancer, and immune system disorders. researchgate.net

Further analysis predicted that anisodamine might indirectly limit the expression of angiotensin-converting enzyme 2 (ACE2), a key target in certain viral infections. researchgate.net Other research has indicated that this compound functions by inhibiting the NF-κB signaling pathway, which plays a critical role in inflammation. mdpi.com These findings underscore the utility of network pharmacology in mapping the broad biological impact of this compound.

Table 1: Key Pathways for this compound Identified via Network Pharmacology

Pathway CategorySpecific Pathways and ProcessesSource
Cellular Processes Regulation of Cell Death researchgate.net
Signaling Cytokine-Mediated Signaling Pathways, NF-κB Signaling Pathway researchgate.netmdpi.com
Immune Response Immune System Processes, T helper 17 (Th17) cell differentiation, Interleukin-17 (IL-17) signaling nih.govresearchgate.net
Disease Association Viral Infections, Cancer, Immune System Diseases, Coronavirus disease - COVID-19 nih.govresearchgate.netresearchgate.net
Metabolic/Biosynthetic PI3K-Akt Signaling Pathway, MAPK Signaling Pathway nih.gov

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used in structural molecular biology and computer-aided drug design. scienceopen.com It predicts the preferred orientation of one molecule (a ligand, such as anisodamine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. google.com This method is frequently used to validate the targets identified through network pharmacology. nih.govscienceopen.com The integration of these two methods accelerates experimental verification and target discovery. nih.gov

In this compound research, molecular docking has been employed to confirm the binding affinity between anisodamine and the crucial targets predicted by network pharmacology models. researchgate.netresearchgate.net The general procedure involves obtaining the 3D crystal structures of target proteins from databases like the Protein Data Bank (PDB). scienceopen.comamegroups.org Software such as AutoDock is then used to prepare the molecules and perform the docking simulation, calculating parameters like binding energy to estimate the affinity between the ligand and the receptor. scienceopen.comamegroups.org

These studies have successfully confirmed that anisodamine can effectively bind to key protein targets. researchgate.net The analysis of these docked conformations allows for a detailed examination of the receptor-ligand interactions, including the formation of hydrogen bonds, π–π interactions, and van der Waals forces between anisodamine and the active site residues of the target proteins. jst.go.jp This provides a structural basis for the compound's observed pharmacological effects.

Transcriptomics and Proteomics for Omics-Based Pathway Discovery

Transcriptomics and proteomics are large-scale studies of the transcriptome (all RNA transcripts) and proteome (all proteins) of a biological system, respectively. These "omics" technologies are fundamental to discovering and understanding the biosynthetic and signaling pathways affected by a drug. nih.govbayanbox.ir By providing a snapshot of gene expression and protein abundance, they can reveal how a compound like anisodamine modulates cellular functions at a molecular level. nih.gov

While comprehensive transcriptomic and proteomic studies focused specifically on this compound are not extensively detailed in current literature, related research points to their potential. For instance, studies have shown that anisodamine can reduce the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in models of septic acute kidney injury. frontiersin.org This modulation of key proteins highlights the value of proteomics in quantifying the drug's anti-inflammatory effects.

Integrative omics approaches, which combine transcriptomics with metabolomics or proteomics, are particularly powerful for untargeted pathway discovery. nih.govnih.gov Such methods can identify correlations between gene expression changes and metabolite or protein level changes, thereby elucidating complex molecular mechanisms. nih.gov Applying these integrative strategies to this compound research could uncover novel gene-metabolite links and provide a more detailed map of the pathways it regulates, building upon the foundational knowledge provided by network pharmacology.

Predictive Modeling for Biological Activities and Drug Discovery

Predictive modeling in pharmacology uses computational algorithms and statistical methods to forecast the biological activity, and other properties of chemical compounds. Network pharmacology and molecular docking are themselves forms of predictive modeling, as they predict potential drug targets and binding affinities before experimental validation. nih.gov These models are crucial for modern drug discovery, enabling the screening of vast chemical libraries and the identification of promising lead compounds. google.com

The research on this compound has benefited from these predictive approaches. By constructing network models, researchers can predict the compound's polypharmacological effects—its ability to interact with multiple targets simultaneously—which is a hallmark of many traditional medicines. researchgate.net

Beyond target identification, other predictive modeling techniques like the development of ligand-based pharmacophore models can be applied. google.com A pharmacophore model defines the essential structural features a molecule must possess to bind to a specific receptor. These models can be used to virtually screen compound databases to find new molecules with potential therapeutic activity, thus accelerating the discovery of novel drugs with mechanisms similar to or derived from anisodamine.

Emerging Research Directions and Future Perspectives on Anisodamine Hydrobromide

Unexplored Mechanistic Pathways and Target Identification

The primary mechanism of anisodamine (B1666042) is understood as the competitive, non-specific antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). ncats.iopatsnap.com This action underpins its use in treating smooth muscle spasms and conditions involving parasympathetic hyperactivity. ncats.iopatsnap.com However, emerging research is illuminating a more complex pharmacological profile, suggesting that its therapeutic effects may arise from a variety of molecular interactions beyond simple M-receptor blockade.

Future research is increasingly focused on these less-understood pathways:

Nicotinic Acetylcholine Receptors (nAChRs): Evidence suggests that anisodamine also acts as a nicotinic cholinoceptor antagonist. medchemexpress.com Its antishock effects may involve a novel pathway that activates alpha-7 nicotinic acetylcholine receptors (α7nAChR), potentially by blocking muscarinic receptors and thereby increasing the availability of endogenous acetylcholine to bind to α7nAChRs. medchemexpress.com

Antioxidant and Anti-inflammatory Effects: Anisodamine exhibits significant antioxidant properties, protecting against cellular damage induced by free radicals and oxidative stress. ncats.iochemicalbook.com It has been shown to boost the levels of antioxidant enzymes. Mechanistically, it can modulate immune responses by inhibiting the release of inflammatory mediators like histamine (B1213489) and prostaglandins. ncats.iopatsnap.com Further investigation into its influence on specific inflammatory signaling cascades, such as the HIF-1α pathway which it can downregulate during hypoxia/reoxygenation, is a key area of interest. oup.com

Cellular Membrane Interaction: Studies have shown that anisodamine interacts with and can disrupt the structure of liposomes. chemicalbook.comresearchgate.net This suggests a direct effect on the fluidity and integrity of cellular membranes, which may contribute to its broad pharmacological activities, but the precise nature of this interaction requires deeper investigation.

Adrenergic and Other Receptor Systems: Anisodamine is considered a relatively weak alpha-1 adrenergic antagonist, a property that may contribute to its vasodilating activity. chemicalbook.comoup.com Its ability to inhibit thromboxane (B8750289) synthesis is another identified mechanism that could explain its antithrombotic effects. chemicalbook.comoup.com

Neuroprotection and Growth Factors: In the central nervous system, which it can cross, anisodamine exerts neuroprotective effects by reducing oxidative stress and inhibiting apoptosis. ncats.iopatsnap.com Some research indicates these benefits may be linked to its ability to increase levels of growth factor-β1. drugbank.com

Novel Preclinical Applications and Therapeutic Areas

Historically used for conditions like septic shock and gastrointestinal spasms, the expanding understanding of anisodamine's mechanisms is driving preclinical research into new therapeutic domains. patsnap.comoup.com Its neuroprotective, anti-inflammatory, and microcirculation-enhancing properties make it a candidate for a wide array of complex diseases.

Current research is exploring its potential in several novel areas, with key preclinical findings summarized below.

Interactive Table: Emerging Preclinical Applications of Anisodamine Hydrobromide

Therapeutic AreaInvestigated ConditionKey Preclinical FindingsCitation(s)
Neurology Neurodegenerative DiseasesCrosses the blood-brain barrier; provides neuroprotection by reducing oxidative stress and inhibiting apoptosis. ncats.io, patsnap.com, patsnap.com
Cerebral Ischemia/Reperfusion InjuryAttenuates endothelial cell apoptosis and injury; reverses hypoxia-induced damage in brain endothelial cells. , oup.com
Motion SicknessSignificantly reduces the expression of calcitonin gene-related peptides in the vestibular nucleus of rats.
Oncology Hepatocellular Carcinoma (HCC)Showed inhibition of HCC xenograft growth in a dose-dependent manner in mouse models. biosynth.com
Cardiovascular Disease Myocardial Infarction (Post-PCI)Combined with tirofiban, it helped recover nerve growth factor (NGF) and endothelial cell-specific molecule-1 (ESM-1) related proteins, improving myocardial perfusion. biosynth.com
Pulmonology Acute Lung Injury (ALI)Boosted respiratory function in models of LPS-induced ALI; protected against cigarette smoke-induced airway smooth muscle cell proliferation.
Immunology Collagen-Induced ArthritisIn combination with neostigmine, it lowered arthritis index, joint swelling, and levels of inflammatory cytokines in mice.
Infectious Disease Viral Infections (COVID-19)Network pharmacology studies suggest potential interaction with key proteins in viral life cycles and immune response pathways. sigmaaldrich.com

Research on Advanced Drug Delivery Systems

Currently, this compound is typically administered via injection for rapid action in acute settings or in oral tablet form. patsnap.com However, conventional formulations present limitations. For instance, oral absorption from the gastrointestinal tract is known to be poor, reducing bioavailability compared to intravenous administration. This necessitates the exploration of advanced drug delivery systems to enhance therapeutic efficacy, improve stability, and enable targeted or controlled release.

While dedicated research into advanced formulations for anisodamine is still in a nascent stage, several modern drug delivery technologies hold significant promise:

Nanoparticles: Encapsulating anisodamine in nanoparticles, which can be formulated from various polymers, could improve its bioavailability and potentially facilitate transport across biological barriers like the blood-brain barrier. oup.com Nanoparticle-based systems offer the potential for controlled release, which would maintain therapeutic concentrations over a longer period. oup.com

Liposomes: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. While studies have shown that anisodamine itself can interact with and disrupt liposome (B1194612) structures, this also suggests a strong affinity for lipid membranes. chemicalbook.comresearchgate.net This interaction is a critical factor that must be carefully managed in the design of a stable liposomal carrier for anisodamine, but if harnessed correctly, could lead to novel delivery mechanisms.

Microemulsions: Microemulsions are stable, isotropic mixtures of oil, water, and surfactants that can enhance the solubility and absorption of poorly permeable drugs. oup.com For oral delivery, a microemulsion formulation could significantly improve the gastrointestinal absorption of anisodamine.

The development of such advanced systems could unlock new therapeutic applications, particularly for chronic conditions or those requiring targeted delivery to specific tissues, such as the central nervous system.

Sustainable Production and Bioprocess Optimization for this compound

The primary source of natural anisodamine is the plant Anisodus tanguticus, but reliance on wild plant resources is unsustainable. peerj.com Research is therefore focused on two key areas: optimizing the cultivation of the source plant and developing alternative biotechnological production platforms.

Q & A

Q. Where can researchers access authoritative compound libraries for mechanistic studies on this compound?

  • Answer : Prioritize libraries with annotated bioactivity data, such as FDA-approved drug repositories or natural product databases. Cross-reference CAS 55449-49-5 and validate purity via third-party certifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.